molecular formula C15H14N2O B3153733 Amino[3-(benzyloxy)phenyl]acetonitrile CAS No. 764587-43-1

Amino[3-(benzyloxy)phenyl]acetonitrile

Cat. No.: B3153733
CAS No.: 764587-43-1
M. Wt: 238.28 g/mol
InChI Key: GLYAAOZSQITIKI-UHFFFAOYSA-N
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Description

Amino[3-(benzyloxy)phenyl]acetonitrile is a chemical compound with the molecular formula C15H13NO. It is known for its potential biological activity and various applications in scientific research. The compound features a benzyloxy group attached to a phenyl ring, which is further connected to an acetonitrile group, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino[3-(benzyloxy)phenyl]acetonitrile typically involves the reaction of 3-(benzyloxy)benzaldehyde with a suitable amine and a cyanide source. One common method is the Strecker synthesis, where the aldehyde reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Amino[3-(benzyloxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of oximes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenylacetonitriles.

Scientific Research Applications

Amino[3-(benzyloxy)phenyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino[3-(benzyloxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: A simpler analog with the formula H2N−CH2−C≡N, known for its use in the synthesis of nitrogen-containing heterocycles.

    3-Benzyloxyphenylacetonitrile: A closely related compound without the amino group, used in similar synthetic applications.

Uniqueness

Amino[3-(benzyloxy)phenyl]acetonitrile is unique due to the presence of both the benzyloxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research applications and synthetic strategies.

Biological Activity

Amino[3-(benzyloxy)phenyl]acetonitrile (CAS Number: 764587-43-1) is a compound with notable potential in biological research, particularly for its enzyme inhibition and receptor binding activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H13NO. Its structure features a benzyloxy group linked to a phenyl ring, which is further connected to an acetonitrile group. This unique configuration contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can function as:

  • Enzyme Inhibitor : It inhibits specific enzymes, which can modulate metabolic pathways.
  • Receptor Agonist/Antagonist : Depending on its structural configuration, it may act on different receptors, influencing physiological responses.

The exact mechanisms are still being elucidated through ongoing research.

Biological Activity Overview

Research has highlighted several areas where this compound shows promise:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit cholinesterases, which are critical in neurodegenerative disorders like Alzheimer's disease. Studies suggest that selective inhibition of butyrylcholinesterase (BChE) may provide neuroprotective effects without the peripheral side effects associated with general cholinesterase inhibitors .
  • Therapeutic Potential : The compound is being explored for its potential therapeutic applications in drug development, particularly in treating conditions related to enzyme dysregulation.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorObserved EffectReference
Enzyme InhibitionBChENeuroprotective effects
Receptor InteractionUnknownModulation of physiological responses
Therapeutic PotentialVariousPotential treatment for neurodegeneration

Case Study: Cholinesterase Inhibition

In a study investigating the effects of various compounds on cholinesterase activity, this compound was identified as a potent inhibitor of BChE. The study reported that this inhibition could lead to reduced amyloid-beta aggregation, a hallmark of Alzheimer's disease pathology. The compound demonstrated an IC50 value in the low micromolar range, indicating significant potency against the target enzyme .

Case Study: Receptor Binding Studies

Another research effort focused on the receptor binding capabilities of this compound. Using radiolabeled ligand binding assays, it was found that the compound exhibits affinity towards specific neurotransmitter receptors. This suggests potential applications in modulating neurotransmission and offers insights into its role in neurological disorders.

Properties

IUPAC Name

2-amino-2-(3-phenylmethoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9,15H,11,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYAAOZSQITIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-benzyloxybenzaldehyde (2.12 g, 10 mmol) in a 7N ammonia solution in methanol (50 mL) at 0° C. was added trimethylsilyl cyanide (1.11 mL, 15 mmol) dropwise. The resulting mixture was stirred at 0° C. for 10 min, warmed to 45° C. for 18 h and concentrated to dryness. The crude material was purified by silica gel column chromatography, eluting with 0-100% dichloromethane/10% methanol in dichloromethane, to afford the title compound (1.26 g, 53%) as a thick orange oil.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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